OlanzapineN-Oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine N-Oxide typically involves the oxidation of Olanzapine using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of Olanzapine to Olanzapine N-Oxide .
Industrial Production Methods
Industrial production of Olanzapine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to maximize yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Olanzapine N-Oxide undergoes several types of chemical reactions, including:
Reduction: Olanzapine N-Oxide can be reduced back to Olanzapine using reducing agents such as ascorbic acid.
Oxidation: Further oxidation of Olanzapine N-Oxide can lead to the formation of other metabolites.
Substitution: Olanzapine N-Oxide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Ascorbic acid.
Reaction Conditions: Controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major product formed from the oxidation of Olanzapine is Olanzapine N-Oxide. Further reactions can lead to the formation of other metabolites such as N-desmethylolanzapine and 2-hydroxymethylolanzapine .
Scientific Research Applications
Olanzapine N-Oxide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Olanzapine in the human body.
Forensic Toxicology: Employed in the quantification of Olanzapine and its metabolites in biological samples.
Drug Development: Investigated for its potential therapeutic effects and as a lead compound for the development of new antipsychotic agents.
Biological Research: Used in studies to understand the biochemical pathways and molecular targets of Olanzapine and its metabolites.
Mechanism of Action
Olanzapine N-Oxide exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, Olanzapine N-Oxide helps to regulate neurotransmitter levels and alleviate symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: The parent compound of Olanzapine N-Oxide, used as an antipsychotic agent.
N-desmethylolanzapine: A metabolite of Olanzapine with similar pharmacological properties.
2-hydroxymethylolanzapine: Another metabolite of Olanzapine with distinct pharmacokinetic properties.
Uniqueness
Olanzapine N-Oxide is unique due to its specific oxidation state and its role as a metabolite of Olanzapine. It provides valuable insights into the metabolism and pharmacokinetics of Olanzapine and serves as a useful compound in various scientific research applications .
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3 |
InChI Key |
TURQBDXLVGSLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C |
Origin of Product |
United States |
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